molecular formula C15H14N2O3S B6567451 2-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 1021227-19-9

2-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6567451
CAS No.: 1021227-19-9
M. Wt: 302.4 g/mol
InChI Key: NDDTWANBFDXUPP-UHFFFAOYSA-N
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Description

The compound 2-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione belongs to the benzothiadiazine trione family, characterized by a bicyclic core structure with sulfonamide and ketone functionalities. Benzothiadiazine triones are often explored for their bioactivity, including roles in enzyme inhibition (e.g., carbonic anhydrase) or as intermediates in drug development . Substituents on the phenyl rings and the dihydrothiadiazine core critically influence solubility, stability, and target binding .

Properties

IUPAC Name

2-[(2-methylphenyl)methyl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-11-6-2-3-7-12(11)10-17-15(18)16-13-8-4-5-9-14(13)21(17,19)20/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDTWANBFDXUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)NC3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (CAS Number: 951568-49-3) is a member of the benzothiadiazine family. It is characterized by its unique chemical structure and potential biological activities. This article aims to delve into its biological activity, highlighting relevant research findings, case studies, and data tables.

The molecular formula of this compound is C15H14N2O3SC_{15}H_{14}N_{2}O_{3}S, with a molecular weight of approximately 302.4 g/mol . The compound's structure features a benzothiadiazine core which is known for various pharmacological activities.

Biological Activity Overview

Research indicates that compounds in the benzothiadiazine class exhibit a range of biological activities including:

  • Antiproliferative Activity : Similar compounds have shown significant effects against cancer cell lines. Studies suggest that modifications in the structure can enhance the antiproliferative properties.
  • Enzyme Inhibition : Certain benzothiadiazines have been reported to inhibit specific enzymes such as carbonic anhydrases, which play crucial roles in physiological processes.

1. Anticancer Activity

A study investigating fluorinated derivatives of benzothiadiazines noted their potent antiproliferative effects on sensitive cancer cells. These compounds were metabolized to reactive species that bind to cellular macromolecules, leading to cell death. The research highlighted that the metabolic activation was essential for their efficacy in cancer treatment .

2. Enzyme Interaction

The compound has been studied for its interaction with various cytochrome P450 enzymes. For instance, it was found that certain benzothiadiazines could induce CYP1A1 expression in sensitive cancer cells, suggesting a mechanism through which these compounds exert their biological effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInduces cell death in sensitive cancer cells
Enzyme InhibitionInhibits carbonic anhydrases
Metabolic ActivationRequires metabolic conversion for efficacy
PropertyValue
Molecular FormulaC15H14N2O3S
Molecular Weight302.4 g/mol
CAS Number951568-49-3

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name & Structure Molecular Weight (g/mol) Key Substituents logP/logD Notable Properties/Applications References
4-[(2-Chlorophenyl)methyl]-2-(3,4-dimethylphenyl)-1λ⁶,2,4-benzothiadiazine-1,1,3-trione
(K261-2248)
426.92 2-chlorophenyl, 3,4-dimethylphenyl logP: 5.85 High lipophilicity; potential CNS activity
2-(3,5-Dimethylphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione Not reported 3,5-dimethylphenyl, oxan-4-yl (tetrahydropyran) Not reported Commercial availability (Life Chemicals)
7-Chloro-5-methoxy-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione Not reported 7-chloro, 5-methoxy Not reported Stable at room temperature; Enamine Ltd.
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1λ⁶,2,4-benzothiadiazine-1,1,3-trione Not reported 4-chlorophenyl, 4-methoxyphenyl Not reported Enhanced solubility due to methoxy group
2-(3-Methylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-...-trione Not reported Pyrido[1,2-a]pyrimidinyl group Not reported Potential kinase inhibition or anticancer

Key Observations:

Substituent Effects on Lipophilicity: Chlorophenyl and methyl groups (e.g., K261-2248, logP 5.85) increase lipophilicity, favoring blood-brain barrier penetration .

Structural Diversity: Oxan-4-yl (tetrahydropyran) in introduces a heterocyclic moiety, which may improve metabolic stability.

Commercial Availability :

  • Derivatives like the oxan-4-yl-substituted compound () are marketed by Life Chemicals, indicating scalability for research use.

Stability and Storage :

  • The 7-chloro-5-methoxy derivative () is stable at room temperature, suggesting robustness for long-term storage.

Synthetic Methods :

  • Palladium-catalyzed synthesis () enables styryl-group incorporation, expanding structural diversity for SAR studies.

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